molecular formula C9H8N2O B126900 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone CAS No. 158945-85-8

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone

Cat. No.: B126900
CAS No.: 158945-85-8
M. Wt: 160.17 g/mol
InChI Key: GLYQCKPRYUZPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone (CAS 158945-85-8) is a high-purity acetylated derivative of the privileged pyrrolo[1,2-a]pyrazine scaffold, offered as a valuable building block for medicinal chemistry and drug discovery research. This compound, with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol, features an acetyl group strategically incorporated onto the bicyclic heteroaromatic system . The pyrrolo[1,2-a]pyrazine core is a nitrogen-containing heterocycle of significant interest in pharmaceutical development . Compounds based on this scaffold exhibit a wide spectrum of reported biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects . Furthermore, this structural motif is found in inhibitors of key therapeutic targets such as poly(ADP-ribose)polymerase (PARP) and p90 ribosomal S6 kinase (RSK), highlighting its relevance for researching new treatments for cancer, cardiovascular diseases, and neurodegenerative disorders . The introduction of an acetyl group, as seen in this product, is a common strategy in lead optimization to modulate the electronic properties, steric profile, and overall drug-likeness of a molecule . This product is intended for research applications only and is not for diagnostic, therapeutic, or veterinary use. Researchers handling this compound should refer to the Safety Data Sheet for proper handling and storage guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

158945-85-8

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

1-pyrrolo[1,2-a]pyrazin-8-ylethanone

InChI

InChI=1S/C9H8N2O/c1-7(12)8-2-4-11-5-3-10-6-9(8)11/h2-6H,1H3

InChI Key

GLYQCKPRYUZPMA-UHFFFAOYSA-N

SMILES

CC(=O)C1=C2C=NC=CN2C=C1

Canonical SMILES

CC(=O)C1=C2C=NC=CN2C=C1

Synonyms

Ethanone, 1-pyrrolo[1,2-a]pyrazin-8-yl- (9CI)

Origin of Product

United States

Advanced Synthetic Methodologies for Pyrrolo 1,2 a Pyrazine Derivatives

Strategies for Pyrrolo[1,2-a]pyrazine (B1600676) Core Construction

The assembly of the bicyclic pyrrolo[1,2-a]pyrazine system can be approached through several strategic disconnections, primarily categorized as "pyrrole-first" or "pyrazinone-first" strategies, alongside powerful multicomponent reactions and other miscellaneous methods.

Pyrrole-First Strategies and Pyrazinone Annulation

In this widely employed approach, the synthesis commences with a pre-formed pyrrole (B145914) ring, onto which the pyrazinone ring is subsequently annulated. This strategy often involves the intramolecular cyclization of suitably functionalized pyrrole precursors. A common method begins with 1H-pyrrole-2-carboxamides bearing an electrophilic group on the amide substituent, which can then react with the nucleophilic pyrrole nitrogen to form the pyrazinone ring. osi.lv

Another notable pyrrole-first approach involves the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium (B1175870) acetate (B1210297), providing a straightforward route to the pyrrolo[1,2-a]pyrazine scaffold.

Starting MaterialReagents and ConditionsProduct ClassReference
1H-pyrrole-2-carboxamide derivativeIntramolecular cyclizationDihydropyrrolo[1,2-a]pyrazinones osi.lv
2-formylpyrrole-based enaminoneAmmonium acetatePyrrolo[1,2-a]pyrazines

Pyrazinone-First Strategies and Pyrrole Fusion

Conversely, the pyrazinone-first strategy begins with a pyrazinone or dihydropyrazinone core, followed by the construction of the fused pyrrole ring. Although less common than the pyrrole-first approach, this methodology offers an alternative pathway, particularly for accessing substitution patterns that are challenging to achieve otherwise. osi.lv This strategy can be highly effective, sometimes offering a more direct, two-step synthesis compared to the often multi-step pyrrole-first routes. osi.lv

Starting MaterialReagents and ConditionsProduct ClassReference
Pyrazinone derivativeAnnulation of a three-carbon unit, cyclizationPyrrolo[1,2-a]pyrazinone derivatives osi.lv

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) have emerged as powerful and atom-economical tools for the rapid assembly of complex molecular scaffolds like pyrrolo[1,2-a]pyrazines. These reactions involve the simultaneous combination of three or more starting materials in a one-pot fashion to form the final product, which incorporates substantial portions of all the initial reactants. A notable example is a three-component reaction that allows for the construction of the 3,4-dihydropyrrolo[1,2-a]pyrazine (B13105142) ring system with multiple points of functionalization on the pyrazine (B50134) unit.

Reactant 1Reactant 2Reactant 3Product ClassReference
1,2-diaminoethaneEthyl pyruvateα-bromo ketone3,4-dihydropyrrolo[1,2-a]pyrazines

Miscellaneous Synthetic Approaches to the Pyrrolo[1,2-a]pyrazine Framework

Beyond the primary strategies, several other innovative methods have been developed for the synthesis of the pyrrolo[1,2-a]pyrazine framework. These include cascade reactions, the oxidation of pyrrolidine (B122466) precursors to form the aromatic pyrrole ring, and unique condensation reactions. osi.lv For instance, a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with ammonium acetate has been shown to produce pyrrolo[1,2-a]pyrazines in high yields.

Precursor TypeReaction TypeKey FeaturesReference
2-formyl-N-propargylpyrrolesCascade condensation/cyclization/aromatizationHigh yields, atom economy
Pyrrolidine derivativesOxidationAromatization to form the pyrrole ring osi.lv

Specific Synthetic Routes for Acetylated Pyrrolo[1,2-a]pyrazine Derivatives

The introduction of an acetyl group onto the pyrrolo[1,2-a]pyrazine core can significantly modulate its chemical and biological properties. Electrophilic acetylation is a direct and efficient method for achieving this transformation.

Electrophilic Acetylation Reactions for Direct Introduction of Ethanone Moiety

The pyrrole ring of the pyrrolo[1,2-a]pyrazine system is electron-rich and thus susceptible to electrophilic substitution reactions. The acylation of pyrrolo[1,2-a]pyrazines with reagents such as acetic anhydride (B1165640) has been shown to occur selectively at the α-position of the pyrrole ring (C8), provided this position is unsubstituted. osi.lv This regioselectivity is a key feature in the synthesis of 1-(pyrrolo[1,2-a]pyrazin-8-yl)ethanone.

The reaction proceeds via a classical electrophilic aromatic substitution mechanism, where the acetylium ion, generated from acetic anhydride, is attacked by the electron-rich pyrrole ring. The stability of the resulting intermediate directs the substitution to the C8 position.

SubstrateAcetylating AgentCatalyst/ConditionsProductKey FeatureReference
Pyrrolo[1,2-a]pyrazineAcetic anhydrideLewis acid (optional)This compoundSelective C8 acylation osi.lv

This direct acetylation provides a straightforward and high-yielding route to this compound, a valuable building block for the synthesis of more complex derivatives for various applications.

Synthesis via Cyclization of 2-Formylpyrrole-based Enaminones

A novel and effective approach for the synthesis of pyrrolo[1,2-a]pyrazines involves the cyclization of 2-formylpyrrole-based enaminones. mdpi.comresearchgate.net This method provides a straightforward route to 4-substituted pyrrolo[1,2-a]pyrazines. The precursor enaminones are prepared by reacting 2-(2-formyl-1H-pyrrol-1-yl) derivatives (such as acetates, acetonitriles, or acetophenones) with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA). mdpi.comresearchgate.netresearchgate.net

The subsequent cyclization of these enaminones is typically achieved in the presence of ammonium acetate, which serves as the nitrogen source for the pyrazine ring. mdpi.comresearchgate.net The reaction conditions, including the choice of base and solvent, have been optimized to improve yields. While initial trials with bases like DBU, sodium hydride, potassium tert-butoxide, or cesium carbonate resulted in low yields, the use of lithium carbonate in DMF at varying temperatures has proven to be more effective. mdpi.com

Optimization of Cyclization Conditions for Pyrrolo[1,2-a]pyrazine Synthesis
EntryEnaminone PrecursorBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1Enaminone 1aDBUDMF--Low mdpi.com
2Enaminone 1aNaHDMF--Low mdpi.com
3Enaminone 1aK-tert-butoxideDMF--Low mdpi.com
4Enaminone 1aCs2CO3DMF--Low mdpi.com
5Enaminone 1aLi2CO3DMFVariableVariableImproved mdpi.com

Domino Annulative Functionalizations for Pyrrolo[1,2-a]pyrazine Hybrid Structures

Domino reactions, also known as cascade reactions, offer an efficient means of constructing complex molecular architectures in a single operation. In the context of pyrrolo[1,2-a]pyrazine synthesis, domino annulative functionalizations have been employed to create hybrid structures. A notable example is the catalyst-free reaction of β-enaminone with propargylamine, which proceeds through a regioselective conjugate substitution followed by cycloisomerization. acs.org This domino process facilitates the construction of both pyrazine and imidazole (B134444) moieties, forming three new C-N bonds and leading to a tricyclic skeleton. acs.org

Another powerful domino approach involves the reaction of 1H-2-pyrrolecarbaldehyde with readily available vinyl azides in the presence of a base. bohrium.comresearchgate.net This method proceeds under relatively mild conditions and provides access to a wide range of functionalized pyrrolo[1,2-a]pyrazines in moderate to high yields (51-92%). researchgate.net A one-pot, sequential three-component reaction of an α-haloketone, an azide, and an N-substituted pyrrole-2-carboxaldehyde also exemplifies a domino annulation approach, enabling the formation of multiple bonds and leading to 3,4-diacylpyrrolo[1,2-a]pyrazines. rsc.org

Catalytic and Reagent Systems in Pyrrolo[1,2-a]pyrazine Synthesis

The choice of catalyst and reagent system is paramount in directing the outcome of pyrrolo[1,2-a]pyrazine syntheses, influencing yield, regioselectivity, and substrate scope.

Palladium-Catalyzed Cyclizations

Palladium catalysis has emerged as a versatile tool for the synthesis of pyrrolo[1,2-a]pyrazines. One such method involves the palladium(II)-catalyzed cascade coupling and intramolecular cyclization of phenylboronic acids and 2-carbonyl- or 2-formylpyrroloacetonitriles, affording multi-substituted products in good to excellent yields. thieme-connect.com Another strategy utilizes a palladium-catalyzed intermolecular cycloisomerization of 2-bromo-5-methoxypyrazine (B117211) with propargyl amines or ethers. scientific.net

Furthermore, palladium-trifluoroacetate has been used to catalyze the carbo-palladation reaction of pyrrole-2-carbonitriles and aryl boronic acids, leading to a diversity-oriented synthesis of functionally diverse pyrrolo[1,2-a]pyrazines. researchgate.net The palladium-catalyzed Suzuki cross-coupling reaction has also been successfully applied to 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines to introduce aryl substituents. nih.gov

Examples of Palladium-Catalyzed Syntheses of Pyrrolo[1,2-a]pyrazines
Reaction TypeStarting MaterialsPalladium CatalystKey FeaturesReference
Cascade Coupling/CyclizationPhenylboronic acids, 2-carbonyl/formylpyrroloacetonitrilesPalladium(II)Direct synthesis of multi-substituted products thieme-connect.com
Intermolecular Cycloisomerization2-bromo-5-methoxypyrazine, propargyl amines/ethersNot specifiedSynthesis of derivatives with anti-inflammatory activity scientific.net
Carbo-palladationPyrrole-2-carbonitriles, aryl boronic acidsPalladium-trifluoroacetateDiversity-oriented synthesis researchgate.net
Suzuki Cross-Coupling6-bromo-3,4-dihydropyrrolo[1,2-a]pyrazines, arylboronic acidsNot specifiedIntroduction of aryl substituents nih.gov
Tandem C(sp)–C(sp2) Coupling/C–N Formation1H-pyrrole-2-carbonitriles, arylboronic acidsPalladium(II)Efficient synthesis of 1,3-disubstituted derivatives tandfonline.com

Acid-Catalyzed Reactions

Acid catalysis plays a crucial role in several synthetic routes to pyrrolo[1,2-a]pyrazine derivatives. For instance, the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts involves an acid-mediated cyclization step to form dihydropyrazinones, which then undergo a gold(I)-catalyzed regioselective annulation. acs.org Similarly, the double cyclocondensation cascade of anthranilamide and ethyl levulinate to produce a tricyclic pyrrolo[1,2-a]quinazoline-1,5-dione (B1402819) derivative can be effectively catalyzed by solid Brønsted acids like Amberlyst® 15. nih.gov This highlights the utility of both homogeneous and heterogeneous acid catalysts in constructing the core and related fused-ring systems.

Catalyst-Free Approaches

Recent advancements in organic synthesis have focused on developing environmentally benign methods, including catalyst-free reactions. For the synthesis of pyrrolo[1,2-a]pyrazine derivatives, several catalyst-free approaches have been reported. These methods often rely on the intrinsic reactivity of the starting materials under specific reaction conditions, such as elevated temperatures or the use of particular solvents, to promote the desired transformations.

One notable catalyst-free method involves the annulation of acylethynylpyrroles. For instance, the cyclodimerization of acylethynylpyrroles can lead to the formation of bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines. researchgate.net While this specific example does not directly yield this compound, it demonstrates the feasibility of forming the core pyrazine ring structure without a metal or acid catalyst.

Another approach is the catalyst-free assembly of polyfunctionalized pyrrolo[1,2-a]pyrazine systems. This can be achieved through sequential reactions, such as the exposure of a pyrrole-2-carbonitrile (B156044) derivative to dimethylformamide dimethyl acetal (DMF-DMA) followed by reaction with an acyl hydrazide, leading to the formation of an acylated pyrazine ring fused to the pyrrole. rsc.orgresearchgate.net

A simple and efficient catalyst-free synthesis of the related tetrahydropyrrolo[1,2-a]pyrazine scaffold has also been developed based on a cascade strategy involving Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction. rawdatalibrary.net

These catalyst-free methodologies offer significant advantages, including reduced cost, simplified purification procedures, and a lower environmental impact.

Chemical Reactions

The reactivity of this compound is dictated by the functional groups present: the pyrrolo[1,2-a]pyrazine core and the acetyl group. The heterocyclic system can undergo further electrophilic or nucleophilic substitutions, depending on the reaction conditions and the nature of the reagents. The acetyl group can participate in a variety of reactions typical of ketones, such as reduction to an alcohol, oxidation, or condensation reactions at the α-carbon.

Applications

Medicinal Chemistry

The pyrrolo[1,2-a]pyrazine scaffold is considered a "privileged" structure in medicinal chemistry due to its presence in numerous biologically active compounds. researchgate.net Derivatives of this heterocyclic system have been investigated for a range of therapeutic applications, including as anticancer agents. nih.gov The specific substitution patterns on the pyrrolo[1,2-a]pyrazine core play a crucial role in their biological activity.

Materials Science

Fused heterocyclic compounds like pyrrolo[1,2-a]pyrazines are of interest in materials science due to their electronic and photophysical properties. targetmol.com These properties make them potential candidates for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune these properties through chemical modification of the core structure is an active area of research.

Spectroscopic Properties

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole (B145914) and pyrazine (B50134) rings, as well as a characteristic singlet for the methyl protons of the acetyl group. The chemical shifts and coupling constants of the aromatic protons would provide valuable information about the substitution pattern and electronic environment of the heterocyclic system.

¹³C NMR: The carbon NMR spectrum would display signals for all nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group would appear at a characteristic downfield chemical shift. The chemical shifts of the carbons in the fused ring system would reflect the electron distribution within the aromatic core.

Infrared (IR) Spectroscopy

The IR spectrum of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically in the region of 1650-1700 cm⁻¹. Other significant absorptions would include C-H stretching vibrations of the aromatic rings and the methyl group, as well as C=C and C=N stretching vibrations of the heterocyclic core.

Mass Spectrometry (MS)

Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ). The fragmentation pattern would likely involve the loss of the acetyl group or other characteristic fragments of the pyrrolo[1,2-a]pyrazine (B1600676) ring system, providing further structural confirmation.

In Vitro Biological Activity and Molecular Mechanism Studies of Pyrrolo 1,2 a Pyrazine Derivatives

Antimicrobial and Antifungal Activities: In Vitro Mechanisms

The emergence of drug-resistant microbial and fungal pathogens necessitates the discovery of novel therapeutic agents. Pyrrolo[1,2-a]pyrazine (B1600676) derivatives have shown promise in this area, exhibiting direct antimicrobial effects and the ability to counteract resistance mechanisms. researchgate.netnih.govmdpi.com

A significant mechanism of antifungal drug resistance in Candida albicans is the overexpression of multidrug efflux transporters, such as Candida Drug Resistance protein 1 (CaCdr1p), an ABC transporter, and CaMdr1p, a Major Facilitator Superfamily (MFS) transporter. The search for inhibitors of these pumps is an attractive strategy to reverse multidrug resistance. rsc.org

In this context, two series of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives were synthesized and evaluated for their ability to inhibit these transporters in a Saccharomyces cerevisiae strain overexpressing them. rsc.orgnih.govrsc.org The inhibitory activity was assessed by monitoring the efflux of the fluorescent substrate Nile Red. rsc.orgnih.gov An initial screening of twenty-nine derivatives revealed that twenty-three compounds acted as dual inhibitors of both CaCdr1p and CaMdr1p. rsc.orgnih.govrsc.org Further investigation showed that two compounds, in particular, demonstrated a synergistic effect with the antifungal drug fluconazole (B54011) in the yeast strain overexpressing the CaMdr1p transporter, indicating a potent ability to chemosensitize the cells. nih.gov

Compound ClassTarget TransportersScreening ResultsKey FindingSource
Piperazinyl-pyrrolo[1,2-a]quinoxaline derivativesCaCdr1p, CaMdr1p23 out of 29 compounds showed dual inhibitionTwo compounds exhibited a synergistic effect with fluconazole against CaMdr1p-overexpressing yeast. rsc.org, nih.gov, rsc.org

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation, making it a prime target for anti-infective therapies. nih.govfrontiersin.org Certain pyrrolo[1,2-a]pyrazine derivatives have been identified as effective quorum sensing inhibitors (QSIs). researchgate.net

Specifically, the derivative 3-Benzyl-Hexahydro-Pyrrolo[1,2-a]Pyrazine-1,4-Dione, extracted from Exiguobacterium indicum, has demonstrated significant anti-biofilm activity against Pseudomonas aeruginosa by attenuating the QS system. frontiersin.orgnih.gov Another derivative, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), isolated from Bacillus species, also inhibits bacterial biofilm formation and disrupts the viability of preformed biofilms, with microscopic analysis confirming cell wall degradation in treated bacteria. researchgate.net

Anticancer and Antitumor Properties: Molecular Targets and Pathways (In Vitro)

The pyrrolo[1,2-a]pyrazine scaffold is a key feature in a variety of compounds with demonstrated anticancer and antitumor properties in vitro. mdpi.comnih.govnih.gov These derivatives exert their effects by modulating the activity of crucial molecular targets and pathways involved in cancer cell proliferation, survival, and gene expression.

Protein kinases are critical regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers, making them important therapeutic targets. nih.govnih.gov

A series of substituted pyrrolo[1,2-a]quinoxaline (B1220188) derivatives were synthesized as structural analogues of known kinase inhibitors and evaluated for their ability to inhibit Akt kinase, a key protein in tumor cell survival and proliferation. nih.gov These compounds were tested in vitro against human leukemic (K562, U937) and breast cancer (MCF7) cell lines that exhibit an active phosphorylated form of Akt. The most promising compounds, 1a and 1h, inhibited the proliferation of K562, U937, and MCF7 cells with IC₅₀ values in the low micromolar range, demonstrating more potent activity than the reference inhibitor. nih.gov

The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic "readers" that recognize acetylated lysine (B10760008) residues on histones, recruiting transcriptional machinery to promote the expression of key oncogenes. Inhibition of BET bromodomains has emerged as a promising therapeutic strategy in oncology. researchgate.netnih.govstrath.ac.uk

Research has led to the discovery of 8-methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives as highly potent and selective BET bromodomain inhibitors. researchgate.netnih.gov Through fragment-based drug design and subsequent optimization, a derivative, compound 38, was identified as a potential preclinical candidate. This compound demonstrated excellent selectivity for the BET bromodomain family over other bromodomains, with approximately 1500-fold selectivity for BRD4(1) over EP300. nih.gov

Compound SeriesTargetLead CompoundSelectivity HighlightSource
8-Methyl-pyrrolo[1,2-a]pyrazin-1(2H)-one derivativesBET Bromodomains (BRD4)Compound 38~1500-fold selectivity for BRD4(1) over EP300 researchgate.net, nih.gov

Inducing programmed cell death (apoptosis) and halting the cell division cycle are key mechanisms of action for many anticancer drugs. macewan.canih.gov Several pyrrolo[1,2-a]pyrazine derivatives have been shown to possess these capabilities in vitro.

One study found that the derivative (3R,4S)-3-(4-bromophenyl)-4-(4-fluorobenzoyl)-2-(2-oxo-2-phenylethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-2-ium bromide (compound 3h) has potent anticancer activity against prostate (PC-3) and breast (MCF-7) cancer cells, with IC₅₀ values of 1.18 µM and 1.95 µM, respectively. nih.gov Mechanistically, compound 3h was found to induce apoptosis through the activation of caspase-3 and the cleavage of PARP. nih.gov

Another derivative, pyrrole (B145914) (1, 2, a) pyrazine (B50134) 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP), exhibited dose-dependent cytotoxicity against lung (A549) and cervical (HeLa) cancer cells. nih.gov Flow cytometry analysis showed that PPDHMP arrested the cell cycle in the G1 phase. Western blot analysis confirmed the downregulation of cyclin-D1, CDK-2, and anti-apoptotic Bcl-2 family proteins, alongside the activation of caspases, further substantiating its pro-apoptotic mechanism. nih.gov Furthermore, a dispiropiperazine derivative containing a perhydrodipyrrolo-[1,2-a:1,2-d]-pyrazine core was shown to arrest human colon cancer (SW480) cells in the G2/M phase of the cell cycle and induce apoptosis. macewan.canih.gov

Compound DerivativeCancer Cell Line(s)IC₅₀ (µM)Observed In Vitro MechanismSource
Compound 3hPC-3 (Prostate), MCF-7 (Breast)1.18, 1.95Induction of apoptosis via caspase-3 activation and PARP cleavage. nih.gov
PPDHMPA549 (Lung), HeLa (Cervical)19.94 µg/ml, 16.73 µg/mlG1 phase cell cycle arrest; induction of apoptosis. nih.gov
SPOPP-3 (dispiropiperazine derivative)SW480 (Colon) and others0.63 - 13G2/M phase cell cycle arrest; induction of apoptosis and necrosis. macewan.ca, nih.gov

Antiviral Activities and Mechanisms (In Vitro)

The pyrrolo[1,2-a]pyrazine scaffold is recognized as a component of various bioactive molecules, and has been associated with general antiviral properties. researchgate.net For instance, the pyrrolo[1,2-a]pyrazine framework is known to be present in molecules identified as inhibitors of the Hepatitis C Virus (HCV). While specific in vitro antiviral data for derivatives of 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone against particular viruses are not extensively detailed in the available literature, studies on closely related heterocyclic systems provide context for their potential.

For example, C-nucleoside analogues featuring a pyrrolo[2,1-f] derpharmachemica.comnih.govresearchgate.nettriazine core, a related but distinct scaffold, have shown promising in vitro activity against HCV. nih.gov Similarly, research on other pyrazine derivatives has demonstrated activity against viruses such as influenza A and SARS-CoV-2. semanticscholar.orgsciforum.net One study identified imidazo[1,2-a]pyrazine (B1224502) derivatives, which share a similar bicyclic structure, as potent inhibitors of the influenza virus nucleoprotein, thereby preventing its nuclear accumulation and inhibiting viral replication. nih.gov Another investigation showed that certain pyrazine-triazole conjugates exhibited significant potency against SARS-CoV-2 in vitro. semanticscholar.org

Although these findings relate to different, albeit similar, molecular frameworks, they underscore the potential of pyrazine-based heterocycles in antiviral drug discovery. The mechanism of action for the pyrrolo[1,2-a]pyrazine class itself remains an area requiring more specific investigation.

Enzyme Inhibition Profiles (e.g., Serine Proteases, Human Neutrophil Elastase, VirB11 ATPase)

Derivatives of pyrrolo[1,2-a]pyrazine have been evaluated for their ability to inhibit various enzymes, highlighting their potential to modulate key biological pathways.

Serine Proteases Certain pyrrolo[1,2-a]pyrazine-1,4-diones have been identified as inhibitors of serine proteases. These enzymes play a critical role in the coagulation cascade. In vitro assays have demonstrated that these compounds can inhibit key proteases such as thrombin, Factor Xa, and Factor VIIa. This inhibitory activity suggests their potential utility in the context of thrombotic disorders.

Human Neutrophil Elastase (HNE) Human Neutrophil Elastase (HNE) is a serine protease involved in inflammatory processes. While HNE is a significant therapeutic target, current research has not prominently featured the pyrrolo[1,2-a]pyrazine scaffold as a direct inhibitor. Instead, studies have successfully identified potent HNE inhibitors based on the related pyrrolo[2,3-b]pyridine scaffold. nih.govnih.gov These compounds have shown high inhibitory activity, with IC50 values in the nanomolar range (e.g., 15–51 nM), by interacting with the enzyme's active site. nih.gov

VirB11 ATPase VirB11 ATPase is an essential component of the Type IV secretion system in bacteria like Helicobacter pylori, making it an attractive target for novel antibacterial agents. Research in this area has focused on the imidazo[1,2-a]pyrazine scaffold, which is structurally related to pyrrolo[1,2-a]pyrazine. Derivatives of imidazo[1,2-a]pyrazine have been identified as competitive inhibitors of the VirB11 ATPase HP0525, with some compounds exhibiting IC50 values in the low micromolar range (e.g., 7 µM). nih.govucl.ac.ukucl.ac.uk There is currently a lack of specific data on the inhibition of VirB11 ATPase by derivatives of the pyrrolo[1,2-a]pyrazine core itself.

Other Reported In Vitro Biological Activities

Beyond antiviral and specific enzyme inhibition, pyrrolo[1,2-a]pyrazine derivatives have demonstrated a variety of other biological effects in vitro, including anticancer, antibacterial, and antifungal activities.

Anticancer Activity Several studies have highlighted the cytotoxic potential of this class of compounds against various cancer cell lines. One derivative featuring a 2,4-dimethoxyphenyl group was found to potently inhibit the viability of human lymphoma U937 cells. nih.gov Another compound, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), exhibited dose-dependent anticancer activity against human lung (A549) and cervical (HeLa) cancer cell lines. nih.gov

CompoundCell LineActivity TypeIC50 ValueReference
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)A549 (Lung Cancer)Cytotoxicity19.94 ± 1.23 µg/mL nih.gov
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)HeLa (Cervical Cancer)Cytotoxicity16.73 ± 1.78 µg/mL nih.gov
Pyrrolo[1,2-a]pyrazine derivative with 2,4-dimethoxyphenyl groupU937 (Human Lymphoma)Inhibition of ViabilityNot specified nih.gov

Antibacterial and Antimycobacterial Activity The pyrrolo[1,2-a]pyrazine scaffold is a component of potent antibacterial agents. The naturally occurring compound, Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, showed strong inhibitory effects against multi-drug resistant Staphylococcus aureus (MDRSA). nih.govnih.gov Furthermore, a series of synthesized pyrrolo[1,2-a]pyrazine-indolizine hybrids demonstrated significant activity against Mycobacterium tuberculosis H37Rv, the bacterium responsible for tuberculosis. derpharmachemica.comresearchgate.net

CompoundTarget OrganismActivity TypeMIC ValueReference
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydroMulti-drug resistant Staphylococcus aureusAntibacterial15 ± 0.172 mg/L nih.gov
Pyrrolo[1,2-a]pyrazine incorporated indolizine (B1195054) derivatives (e.g., 7c, 7d, 7f)Mycobacterium tuberculosis H37RvAntimycobacterial1.6 µg/mL derpharmachemica.com
Pyrrolo[1,2-a]pyrazine incorporated indolizine derivatives (e.g., 7b, 7e, 7h)Mycobacterium tuberculosis H37RvAntimycobacterial3.125 µg/mL derpharmachemica.com

Antifungal Activity Certain derivatives have also been identified as effective antifungal agents. Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), a secondary metabolite from Bacillus cereus, was shown to inhibit the growth of the phytopathogenic fungus Sclerotium bataticola. ekb.eg Similarly, Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro-3-(phenylmethyl)-, extracted from Streptomyces sp., has been noted as a potential antifungal compound. asiapharmaceutics.info

Mechanistic Elucidation of Biological Effects (In Vitro)

Understanding the molecular mechanisms behind the observed biological activities is key to the development of pyrrolo[1,2-a]pyrazine derivatives as therapeutic agents.

Anticancer Mechanisms The anticancer effects of these compounds appear to be mediated through multiple pathways. For the derivative active against U937 lymphoma cells, the mechanism is thought to be associated with the FTase-p38 signaling axis. nih.gov For Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), the mechanism in A549 and HeLa cells involves the induction of apoptosis. nih.gov This is evidenced by morphological changes such as cell shrinkage, nuclear condensation, and the formation of apoptotic bodies. nih.gov Mechanistic studies confirmed that the compound causes cell cycle arrest at the G1 phase and promotes apoptosis through the downregulation of key regulatory proteins like cyclin-D1 and anti-apoptotic Bcl-2 family members (Bcl-2, Bcl-xL), alongside the activation of caspases-9 and -3. nih.gov

Antibacterial Mechanisms The antibacterial action of Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) against Proteus mirabilis and Escherichia coli has been linked to severe cellular damage. researchgate.net Confocal and scanning electron microscopy have shown that the compound causes cell shrinkage, disorganization of the cell membrane, and degradation of the cell wall, leading to a loss of viability. researchgate.net Additionally, some pyrrolo[1,2-a]pyrazine-1,4-dione derivatives have been reported to act via quorum sensing inhibition, a mechanism that disrupts bacterial communication and virulence. researchgate.net

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to study heterocyclic systems such as pyrrolo[1,2-a]pyrazines. These calculations provide insights into the molecule's geometry, electronic distribution, and spectroscopic properties.

DFT calculations are instrumental in elucidating the electronic structure of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. ijirset.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important for predicting chemical reactivity. scirp.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. aimspress.com

For the broader class of imidazo[1,2-a]pyrazine (B1224502) derivatives, a related scaffold, DFT studies at the B3LYP/6-31G(d,p) level have been used to obtain local atomic reactivity indices. researchgate.net These studies help in identifying the most probable sites for nucleophilic and electrophilic attacks. scirp.org The distribution of HOMO and LUMO orbitals across the molecule indicates the regions most involved in electron donation and acceptance, respectively. Generally, in such aromatic heterocyclic systems, the HOMO and LUMO are often located on the aromatic rings and adjacent functional groups. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. aimspress.com

Table 1: Conceptual HOMO-LUMO Analysis for Heterocyclic Scaffolds This table illustrates typical values and interpretations for related heterocyclic compounds as specific data for 1-(pyrrolo[1,2-a]pyrazin-8-yl)ethanone is not available.

ParameterTypical Value (eV)Interpretation
EHOMO-6.0 to -7.0Represents electron-donating capacity. Higher energy indicates a better electron donor. irjweb.com
ELUMO-1.0 to -2.0Represents electron-accepting capacity. Lower energy indicates a better electron acceptor. irjweb.com
Energy Gap (ΔE)4.0 to 5.0Indicates chemical reactivity and stability. A smaller gap implies higher reactivity.
Ionization Potential (I)~ -EHOMOEnergy required to remove an electron.
Electron Affinity (A)~ -ELUMOEnergy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2Measures the power to attract electrons.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely applied in drug design to understand how a ligand, such as a pyrrolo[1,2-a]pyrazine derivative, might interact with a biological target, typically a protein receptor.

Studies on new N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have utilized molecular docking to design ligands for the Translocator protein 18 kDa (TSPO), a promising target for neuropsychotropic drugs. nih.gov These simulations help in predicting the binding affinity and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov Similarly, docking studies on other pyrazine-based heterocycles have been performed to evaluate their potential as antibacterial agents by predicting their binding affinity to critical bacterial enzymes. researchgate.netnih.gov For instance, a pyrazine-pyridone derivative showed a high binding affinity, which was attributed to hydrogen-donor and π-hydrogen bonds with its bacterial target (PDB: 4DUH). researchgate.netnih.gov

Table 2: Representative Molecular Docking Scores for Pyrrolo[1,2-a]pyrazine Analogs and Related Compounds

Compound ClassTarget ProteinDocking Score (kcal/mol)Key Interactions NotedReference
Pyrrolo[1, 2-a] pyrazine-1,4-dione, hexahydro-SDR protein FOXG_00472-6.593Not specified researchgate.net
Pyrazine-pyridone derivative (5d)Bacterial Target (PDB: 4DUH)-7.4519Hydrogen-donor, π-hydrogen bond researchgate.netnih.gov
N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamidesTranslocator protein (TSPO)High theoretical affinitiesNot specified nih.govdntb.gov.ua

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While specific molecular dynamics (MD) simulation studies on this compound were not found, this computational method is a standard follow-up to molecular docking. MD simulations provide a deeper understanding of the dynamic behavior of the ligand-receptor complex over time. By simulating the movements of atoms and molecules, MD can be used to assess the stability of the binding pose predicted by docking, analyze conformational changes in both the ligand and the protein upon binding, and calculate binding free energies with greater accuracy. For pyrrolo[1,2-a]pyrazine derivatives, MD simulations would be valuable for confirming the stability of their interaction with targets like TSPO and for refining the understanding of the binding dynamics that contribute to their biological activity.

In Silico ADMET Predictions (Qualitative Aspects Relevant to Design)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component in the early stages of drug design. These predictions help to identify potential liabilities of a compound before it is synthesized, saving time and resources. For various pyrazole (B372694) and pyrazine (B50134) derivatives, in silico ADMET studies have been conducted to evaluate their drug-like properties. researchgate.netnih.govsemanticscholar.org Parameters such as Lipinski's rule of five, which predicts oral bioavailability, are often assessed. The SwissADME tool, for example, provides insights into pharmacokinetic attributes and drug-likeness. researchgate.net For new pyrrolo[1,2-a]pyrazine-containing TSPO ligands, a favorable profile of ADMET characteristics was predicted, making them promising candidates for further drug development. dntb.gov.ua

Table 3: Qualitative In Silico ADMET Predictions for Pyrrolo[1,2-a]pyrazine-like Scaffolds This table represents a qualitative summary of typical ADMET predictions for this class of compounds based on available literature for related structures.

ADMET PropertyPrediction AspectRelevance to Drug Design
Absorption Good oral bioavailability predicted (e.g., adherence to Lipinski's Rule of Five)Indicates potential for oral administration.
Distribution Moderate to high plasma protein bindingAffects the concentration of free drug available to act on the target.
Metabolism Potential for metabolism by Cytochrome P450 enzymesImportant for predicting drug-drug interactions and metabolic stability.
Excretion Predicted to be cleared via renal and/or hepatic pathwaysInfluences dosing frequency and potential for accumulation.
Toxicity Low predicted toxicity (e.g., mutagenicity, carcinogenicity)Early identification of potential safety issues is crucial.

Mechanistic Computational Studies of Chemical Reactions

Computational studies can also be employed to investigate the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and potential pathways. While specific mechanistic studies for the synthesis or reactions of this compound are not detailed in the available literature, DFT calculations are a common tool for this purpose. Such studies could be used to understand the regioselectivity of electrophilic substitution on the pyrrolo[1,2-a]pyrazine ring or to elucidate the mechanism of cyclization reactions used to form the core scaffold. researchgate.net These theoretical investigations complement experimental work by explaining observed outcomes and predicting the feasibility of new synthetic routes.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies with Improved Efficiency and Sustainability

Future research will likely prioritize the development of more efficient and environmentally benign methods for synthesizing the pyrrolo[1,2-a]pyrazine (B1600676) core. While various synthetic routes exist, there is a continuous demand for processes that offer higher yields, use less hazardous reagents, and generate minimal waste. mdpi.comresearchgate.net

Key areas of development include:

Mechanochemistry: The use of ball milling and other mechanochemical techniques is a promising green alternative to traditional solvent-based reactions. These methods can reduce reaction times and eliminate the need for bulk solvents. mdpi.com Research into the mechanochemical synthesis of pyrrolo[1,2-a]quinazolines has demonstrated the potential for high yields in shorter time frames compared to conventional heating. mdpi.com

Catalysis: Exploring novel catalysts, including heterogeneous Brønsted acids like Amberlyst® 15, can improve selectivity and allow for easier separation and recycling, contributing to a more sustainable process. mdpi.com The development of gold-catalyzed or palladium-catalyzed cyclization reactions also presents efficient pathways to construct the heterocyclic system. mdpi.comnih.gov

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions is a highly efficient strategy for generating molecular diversity. mdpi.com Future work could focus on developing new MCRs that allow for the direct and versatile synthesis of substituted 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone derivatives from simple starting materials. researchgate.net

Table 1: Comparison of Synthetic Approaches for Pyrrolo[1,2-a]pyrazine Analogs

Methodology Key Features Potential Advantages for this compound Synthesis
Mechanochemistry Solvent-free or low-solvent conditions, mechanical force activation. mdpi.com Reduced environmental impact, shorter reaction times, potential for novel reactivity. mdpi.com
Heterogeneous Catalysis Use of solid-supported catalysts (e.g., Amberlyst® 15). mdpi.com Ease of catalyst separation and recycling, improved process sustainability. mdpi.com
Multicomponent Reactions Combining three or more reactants in a single step. mdpi.com High atom economy, operational simplicity, rapid access to diverse derivatives. mdpi.com
Metal-Catalyzed Cyclization Utilization of catalysts like gold (Au) or palladium (Pd). mdpi.comnih.gov High efficiency and selectivity in ring formation. nih.gov

Exploration of Undiscovered Biological Targets and Mechanistic Pathways

The pyrrolo[1,2-a]pyrazine scaffold has been associated with a range of biological activities, including anticancer, antimicrobial, and kinase inhibition properties. researchgate.netnih.gov However, for many derivatives, the precise molecular targets and mechanisms of action remain to be fully elucidated. researchgate.net

Future research should focus on:

Target Identification: Employing chemoproteomics and other advanced screening techniques to identify the specific protein targets of this compound and its derivatives.

Mechanism of Action Studies: Investigating the downstream signaling pathways affected by these compounds. For instance, while some pyrrolo[1,2-a]pyrazinones are known PIM kinase inhibitors, the broader signaling consequences of this inhibition require deeper study. nih.gov

New Therapeutic Areas: Screening compound libraries based on the this compound scaffold against a wider array of diseases. This could uncover novel applications, such as inhibitors of multidrug transporters in pathogenic fungi like Candida albicans or as neuropsychiatric agents. nih.govrsc.orgrsc.org

Application of Advanced Computational Techniques for Rational Design

Computational chemistry and molecular modeling are indispensable tools for modern drug discovery, enabling the rational design of more potent and selective drug candidates.

Emerging applications in this area include:

Molecular Docking and Dynamics: Using molecular docking simulations to predict the binding modes of novel this compound analogs within the active sites of known and novel biological targets. nih.govresearchgate.net Subsequent molecular dynamics simulations can then assess the stability of these interactions over time. researchgate.netscilit.com

Structure-Activity Relationship (SAR) Studies: Integrating computational data with experimental results to build robust SAR models. nih.gov This will guide the synthesis of new derivatives with improved activity and selectivity. For example, understanding how different substituents on the aromatic ring affect anticancer activity can lead to more effective compounds. nih.gov

ADMET Prediction: Utilizing in silico tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogs early in the design phase. This helps to prioritize compounds with favorable drug-like properties and reduce late-stage attrition. nih.gov

Integration of High-Throughput Screening and Combinatorial Synthesis in Research

To fully explore the therapeutic potential of the this compound scaffold, a systematic and large-scale approach is necessary.

Future strategies will involve:

Combinatorial Chemistry: Applying combinatorial principles to generate large libraries of diverse pyrrolo[1,2-a]pyrazine derivatives. This involves systematically varying the substituents at different positions on the heterocyclic core to explore a vast chemical space.

High-Throughput Screening (HTS): Screening these extensive compound libraries against a wide range of biological targets and cellular assays. genescells.ru HTS allows for the rapid identification of "hit" compounds with desired biological activity, which can then be optimized through further medicinal chemistry efforts. nih.gov The combination of diversity-oriented synthesis and subsequent biological screening has already proven effective for this class of compounds in identifying potent inhibitors of human lymphoma cell viability. nih.gov

By embracing these future directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of next-generation therapeutics.

Q & A

Q. What are the standard synthetic routes for preparing 1-(Pyrrolo[1,2-a]pyrazin-8-yl)ethanone?

The compound is typically synthesized via electrophilic acetylation of pyrrolo[1,2-a]pyrazine derivatives. A common method involves reacting substituted pyrrolo[1,2-a]pyrazines with acetyl chloride in the presence of AlCl₃ as a Lewis acid. For example:

  • Procedure : Substituted pyrrolo[1,2-a]pyrazine (0.13–0.23 mmol), AlCl₃ (1–2.3 mmol), and acetyl chloride (1–2.3 mmol) are stirred under anhydrous conditions for 2–6 hours. The reaction is monitored via TLC, followed by solvent evaporation and purification via column chromatography .
  • Alternative method : Catalyst-free one-pot synthesis using bromopyruvate and aryl amines, yielding pyrrolo[1,2-a]pyrazine derivatives with high regioselectivity .

Q. How is the purity and structural integrity of this compound verified?

Key analytical techniques include:

  • NMR spectroscopy : Confirms regioselectivity (e.g., distinguishing 6-yl vs. 8-yl substitution) .
  • HPLC : Monitors reaction progress and purity (>95% typical for pharmacological studies) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns .

Q. What safety precautions are required when handling this compound?

Safety data indicate acute toxicity (oral, dermal, inhalation; Category 4). Recommended precautions:

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood.
  • Avoid skin contact; wash thoroughly after handling.
  • Store in airtight containers away from moisture and oxidizers .

Advanced Research Questions

Q. How do substituents influence the regioselectivity of electrophilic acetylation in pyrrolo[1,2-a]pyrazines?

Regioselectivity depends on electronic and steric effects of substituents. For example:

  • Electron-donating groups (e.g., methyl at position 3) favor acetylation at the 6-position (yield: ~70%).
  • Bulky substituents (e.g., 4-chlorophenyl) shift selectivity toward the 8-position due to steric hindrance (yield: 65–80%) .
  • Computational studies (DFT) can predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What catalytic mechanisms enable iron-catalyzed intramolecular C(sp²)–N cyclization in related pyrrolo[1,2-a]quinoxaline derivatives?

Iron catalysts (e.g., FeCl₃) promote cyclization via a radical pathway:

Oxime activation : Iron coordinates with the O-acetyl oxime group, generating a nitrile oxide intermediate.

Cyclization : Intramolecular attack by the pyrrole nitrogen forms the fused pyrrolo[1,2-a]quinoxaline core.

Rearomatization : Loss of acetic acid yields the final product (yield: 60–85%) .

Q. How can conflicting data on synthesis efficiency (e.g., catalyst-free vs. AlCl₃-mediated methods) be reconciled?

Contradictions arise from differing reaction conditions:

Method Conditions Yield Limitations
AlCl₃-mediated Anhydrous, reflux, 2–6 h65–80%Requires rigorous drying
Catalyst-free One-pot, ambient pressure, 24 h50–70%Lower regioselectivity for bulky groups
Resolution : Catalyst-free methods are preferable for scale-up but may require post-synthetic purification. AlCl₃ methods offer higher selectivity for complex substrates .

Q. What biological activities have been reported for pyrrolo[1,2-a]pyrazine derivatives?

  • Antifungal/antibacterial : Derivatives with electron-withdrawing groups (e.g., Cl, NO₂) show MIC values of 2–8 µg/mL against Candida albicans .
  • Kinase inhibition : Structural analogs (e.g., Upadacitinib impurities) target JAK/STAT pathways, with IC₅₀ values <100 nM .

Q. What strategies optimize the scalability of pyrrolo[1,2-a]pyrazine synthesis for pharmacological studies?

  • Flow chemistry : Reduces reaction time and improves yield consistency.
  • Green solvents : Replace dioxane with cyclopentyl methyl ether (CPME) to enhance safety .
  • Automated purification : Use preparative HPLC to isolate regioisomers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.